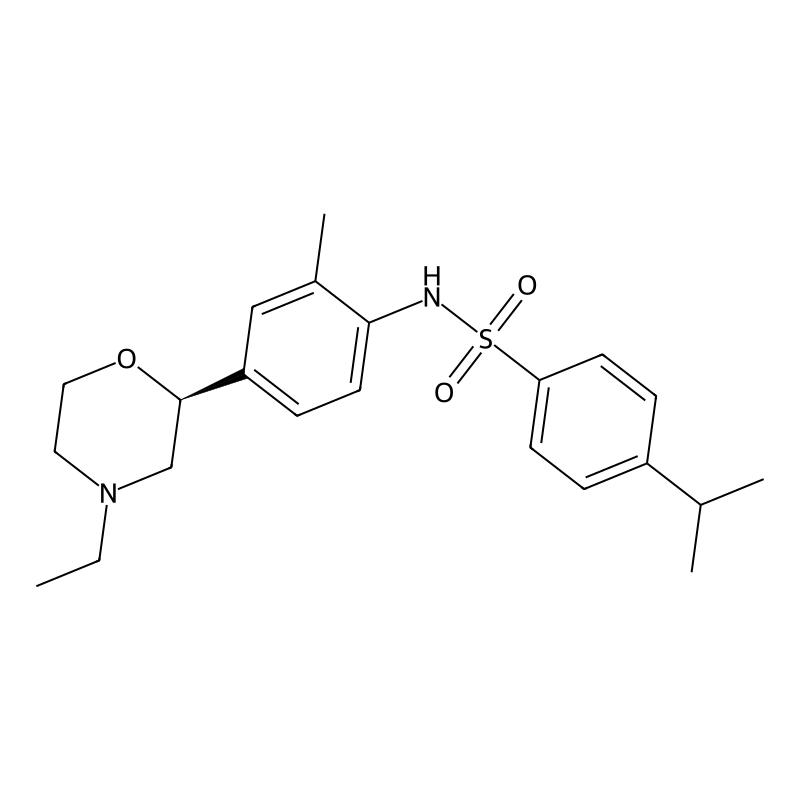

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is a complex organic compound characterized by a sulfonamide functional group, which is known for its diverse biological activities. This compound features a chiral center, indicated by the (S) configuration, and consists of multiple aromatic rings and an ethylmorpholine moiety. The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

The chemical reactivity of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide can be analyzed through typical reactions involving sulfonamides. These may include:

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing modifications to the compound.

- Acid-Base Reactions: The sulfonamide group can act as a weak acid, influencing its solubility and reactivity in biological systems.

- Formation of Sulfonamides: This compound can undergo reactions to form other sulfonamide derivatives, which may enhance or alter its biological activity.

- Antimicrobial Properties: Many sulfonamides are known for their antibacterial effects.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition: Compounds with morpholine groups frequently interact with enzymes, potentially acting as inhibitors.

Predictive models, such as the PASS (Prediction of Activity Spectra for Substances), can provide insights into the expected biological activities based on structural characteristics .

The synthesis of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide typically involves several steps:

- Formation of the Morpholine Ring: This can be achieved through the reaction of 2-methylphenol with an appropriate ethylamine precursor.

- Sulfonation Reaction: The introduction of the sulfonamide group can be performed by reacting an amine with a sulfonyl chloride.

- Chiral Resolution: If not synthesized directly as a chiral compound, resolution techniques such as chiral chromatography may be necessary to isolate the (S) enantiomer.

These methods highlight the importance of both synthetic organic chemistry and chiral resolution techniques in producing this compound.

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide may find applications in:

- Pharmaceutical Development: As a potential drug candidate due to its structural features and predicted biological activities.

- Chemical Probes: For studying biological pathways or enzyme functions in research settings.

- Agricultural Chemicals: If antimicrobial properties are confirmed, it could serve as a pesticide or herbicide.

Interaction studies involving (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide could focus on:

- Protein Binding Assays: To determine how well the compound interacts with various proteins, particularly enzymes involved in disease pathways.

- Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent effects on cellular functions.

- Toxicity Assessments: Evaluating any adverse effects on non-target cells or organisms.

These studies are crucial for understanding both the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antimicrobial |

| N-Acetylsulfamethoxazole | Sulfonamide with acetyl group | Antibacterial |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Similar aromatic structure | Anticancer properties |

Uniqueness

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is unique due to its specific combination of:

- A morpholine ring that may enhance bioavailability and interaction with biological targets.

- A chiral center that could influence its pharmacodynamics and pharmacokinetics compared to non-chiral counterparts.

This complexity suggests potential for novel therapeutic applications that warrant further investigation.